Cas no 874967-12-1 ([5-Bromo-2-(ethoxycarbonyl)-3-benzofuranyl]methyl 2-chloro-3-pyridinecarboxylate)
![[5-Bromo-2-(ethoxycarbonyl)-3-benzofuranyl]methyl 2-chloro-3-pyridinecarboxylate structure](https://www.kuujia.com/scimg/cas/874967-12-1x500.png)
[5-Bromo-2-(ethoxycarbonyl)-3-benzofuranyl]methyl 2-chloro-3-pyridinecarboxylate Chemical and Physical Properties
Names and Identifiers
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- [5-BROMO-2-(ETHOXYCARBONYL)-1-BENZOFURAN-3-YL]METHYL 2-CHLOROPYRIDINE-3-CARBOXYLATE
- Z54109221
- HMS1773K20
- AKOS001217996
- (5-bromo-2-ethoxycarbonyl-1-benzofuran-3-yl)methyl 2-chloropyridine-3-carboxylate
- EN300-26609804
- 874967-12-1
- [5-Bromo-2-(ethoxycarbonyl)-3-benzofuranyl]methyl 2-chloro-3-pyridinecarboxylate
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- Inchi: 1S/C18H13BrClNO5/c1-2-24-18(23)15-13(12-8-10(19)5-6-14(12)26-15)9-25-17(22)11-4-3-7-21-16(11)20/h3-8H,2,9H2,1H3
- InChI Key: MVCHGGXLHXOQBQ-UHFFFAOYSA-N
- SMILES: C1(Cl)=NC=CC=C1C(OCC1C2=CC(Br)=CC=C2OC=1C(OCC)=O)=O
Computed Properties
- Exact Mass: 436.96656g/mol
- Monoisotopic Mass: 436.96656g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 522
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 78.6Ų
Experimental Properties
- Density: 1.562±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 547.7±50.0 °C(Predicted)
- pka: -1.68±0.10(Predicted)
[5-Bromo-2-(ethoxycarbonyl)-3-benzofuranyl]methyl 2-chloro-3-pyridinecarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26609804-0.05g |
[5-bromo-2-(ethoxycarbonyl)-1-benzofuran-3-yl]methyl 2-chloropyridine-3-carboxylate |
874967-12-1 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
[5-Bromo-2-(ethoxycarbonyl)-3-benzofuranyl]methyl 2-chloro-3-pyridinecarboxylate Related Literature
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
Additional information on [5-Bromo-2-(ethoxycarbonyl)-3-benzofuranyl]methyl 2-chloro-3-pyridinecarboxylate
Introduction to [5-Bromo-2-(ethoxycarbonyl)-3-benzofuranyl]methyl 2-chloro-3-pyridinecarboxylate (CAS No. 874967-12-1)
[5-Bromo-2-(ethoxycarbonyl)-3-benzofuranyl]methyl 2-chloro-3-pyridinecarboxylate] is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number [874967-12-1], represents a promising candidate for further investigation in drug discovery and development. Its molecular structure incorporates several key functional groups, including a bromo substituent, an ethoxycarbonyl group, and a pyridine carboxylate moiety, which contribute to its diverse chemical properties and reactivity.
The presence of the bromo group at the 5-position of the benzofuran ring enhances the electrophilicity of the molecule, making it a suitable substrate for various cross-coupling reactions commonly employed in synthetic organic chemistry. These reactions are pivotal in constructing complex molecular architectures, which are often required for the development of novel therapeutic agents. The ethoxycarbonyl group, located at the 2-position of the benzofuran ring, serves as a protecting group for carboxylic acid functionalities and can be readily converted into other pharmacologically relevant derivatives. This flexibility in functionalization makes [5-Bromo-2-(ethoxycarbonyl)-3-benzofuranyl]methyl 2-chloro-3-pyridinecarboxylate a versatile building block in medicinal chemistry.
The pyridine carboxylate moiety at the 3-position of the benzofuran ring introduces additional pharmacophoric elements that can interact with biological targets. Pyridine derivatives are well-documented for their role in various biological processes and have been extensively explored in the development of drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases. The chloro substituent on the pyridine ring further modulates the electronic properties of the molecule, influencing its binding affinity and selectivity towards specific biological receptors.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of [5-Bromo-2-(ethoxycarbonyl)-3-benzofuranyl]methyl 2-chloro-3-pyridinecarboxylate with greater accuracy. These studies suggest that the compound may exhibit inhibitory effects on certain enzymes and receptors implicated in cancer progression, inflammation, and metabolic disorders. The structural features of this compound make it an attractive scaffold for designing molecules that can modulate these pathways effectively.
In vitro studies have begun to elucidate the mechanistic aspects of [5-Bromo-2-(ethoxycarbonyl)-3-benzofuranyl]methyl 2-chloro-3-pyridinecarboxylate's interactions with biological targets. Initial experiments indicate that the bromo group facilitates interactions with transition metal catalysts, which are essential for various synthetic transformations. Additionally, the ethoxycarbonyl group can undergo hydrolysis or decarboxylation under specific conditions, revealing its potential as a dynamic functional unit in drug design. The pyridine carboxylate moiety has been observed to form stable complexes with metal ions, which could be exploited in developing metal-based therapeutic agents.
The synthesis of [5-Bromo-2-(ethoxycarbonyl)-3-benzofuranyl]methyl 2-chloro-3-pyridinecarboxylate involves multi-step organic reactions that showcase the expertise of modern synthetic methodologies. Key steps include bromination of a benzofuran precursor, protection-deprotection strategies for carboxylic acid functionalities, and cross-coupling reactions to introduce the pyridine moiety. These synthetic routes highlight the compound's complexity and underscore the importance of meticulous planning and execution in pharmaceutical synthesis.
The potential applications of [5-Bromo-2-(ethoxycarbonyl)-3-benzofuranyl]methyl 2-chloro-3-pyridinecarboxylate extend beyond traditional drug development. Its unique structural features make it a valuable tool for studying molecular recognition processes and developing new analytical methods. For instance, its ability to form coordination complexes with metal ions could be leveraged in designing sensors for detecting environmental pollutants or biomolecules relevant to human health.
As research continues to uncover new therapeutic targets and mechanisms, [5-Bromo-2-(ethoxycarbonyl)-3-benzofuranyl]methyl 2-chloro-3-pyridinecarboxylate is poised to play a significant role in future drug discovery efforts. Its structural versatility and functional diversity provide a solid foundation for designing molecules with tailored biological activities. By leveraging advanced synthetic techniques and computational tools, researchers can further optimize this compound's properties to meet the demands of modern medicine.
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